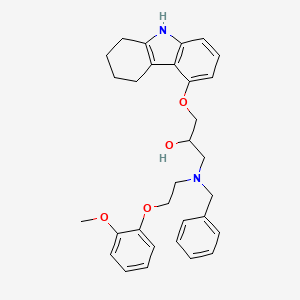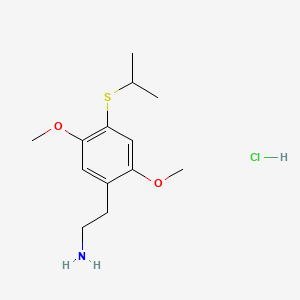![molecular formula C7H8F2O B590010 (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one CAS No. 142473-47-0](/img/structure/B590010.png)
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3S,4S)-2,3-difluorobicyclo[221]heptan-7-one is a bicyclic compound characterized by the presence of two fluorine atoms and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one typically involves the fluorination of a suitable bicyclic precursor. One common method is the selective fluorination of bicyclo[2.2.1]heptan-7-one using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ketone group can also participate in various biochemical reactions, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-7-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
2,3-Difluorobicyclo[2.2.1]heptane: Similar structure but lacks the ketone group, affecting its chemical reactivity and applications.
Uniqueness
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one is unique due to the presence of both fluorine atoms and a ketone group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the ketone group provides a versatile functional site for further chemical modifications.
Eigenschaften
CAS-Nummer |
142473-47-0 |
|---|---|
Molekularformel |
C7H8F2O |
Molekulargewicht |
146.137 |
IUPAC-Name |
(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C7H8F2O/c8-5-3-1-2-4(6(5)9)7(3)10/h3-6H,1-2H2/t3-,4+,5+,6- |
InChI-Schlüssel |
MBJGNPTUMRYILC-GUCUJZIJSA-N |
SMILES |
C1CC2C(C(C1C2=O)F)F |
Synonyme |
Bicyclo[2.2.1]heptan-7-one, 2,3-difluoro-, (1R,2R,3S,4S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)



![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)


